![molecular formula C12H11N5O3 B3142973 7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 515824-23-4](/img/structure/B3142973.png)
7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Overview
Description
Scientific Research Applications
Pyrimidines and Their Derivatives in Drug Synthesis
Pyrimidines and their derivatives play a significant role in the synthesis of various drugs and pharmaceutical compounds. For instance, 1,3-diaryl barbituric acids and their thio analogues have been used as starting materials for synthesizing various fused pyrimidines, which show enhanced biological activities (R. Nandha Kumar et al., 2001). These synthesized compounds, such as pyrimido[4,5-b]quinolines, have been found to possess significant therapeutic importance.
Heterocyclic Compounds in CNS Drug Development
Heterocyclic compounds that contain nitrogen, sulfur, and oxygen atoms, including pyrimidines, have been identified as potential leads for developing central nervous system (CNS) acting drugs (S. Saganuwan, 2017). These compounds' structural diversity allows for a wide range of pharmacological activities, from antidepressant effects to anticonvulsant properties.
Pyrimidines in Optoelectronic Materials
Quinazolines and pyrimidines have found applications beyond pharmacology, notably in the creation of optoelectronic materials (G. Lipunova et al., 2018). Incorporating these heterocycles into π-extended conjugated systems has been valuable for developing novel materials for electronic devices, image sensors, and organic light-emitting diodes (OLEDs).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, including those with pyrimidine structures, has shown that they can inhibit biocatalysts at concentrations below the desired yield and titer in microbial production processes (L. Jarboe et al., 2013). This understanding is crucial for engineering robust microbial strains for industrial applications.
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives have been used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensor applications (Gitanjali Jindal & N. Kaur, 2021). These sensors find applications in various fields, including environmental monitoring and clinical diagnostics.
properties
IUPAC Name |
7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-20-8-4-2-7(3-5-8)10-6-9(11(18)19)13-12-14-15-16-17(10)12/h2-6,10H,1H3,(H,18,19)(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDZINETHIDTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143600 | |
Record name | 1,7-Dihydro-7-(4-methoxyphenyl)tetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
CAS RN |
515824-23-4 | |
Record name | 1,7-Dihydro-7-(4-methoxyphenyl)tetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515824-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dihydro-7-(4-methoxyphenyl)tetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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